5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4OS/c16-9-5-2-1-4-8(9)13-20-21-14(22-13)19-15-18-12-10(17)6-3-7-11(12)23-15/h1-7H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYOMZWSZTBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as luminescent materials, suggesting that they may interact with light-sensitive proteins or pathways.
Mode of Action
The compound, also known as N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine, is characterized by its high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap. This suggests that it may interact with its targets through π–π stacking, a non-covalent interaction that plays a key role in molecular recognition and self-assembly processes.
Biochemical Pathways
Similar compounds have been used in the field of organic photovoltaics, implying that they may influence electron transport pathways.
Pharmacokinetics
Its high oxidative stability suggests that it may be resistant to metabolic breakdown, potentially enhancing its bioavailability.
Result of Action
Its use as a luminescent material suggests that it may influence light-sensitive processes within cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its luminescent properties may be affected by the presence of light. Additionally, its high oxidative stability suggests that it may be resistant to degradation in oxidative environments.
Biological Activity
5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C15H8ClFN4OS
- Molecular Weight : 346.76 g/mol
- IUPAC Name : 5-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Synthesis
The synthesis of oxadiazole derivatives generally involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. For this specific compound, the synthetic route typically includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce the chlorophenyl and fluorobenzothiazole groups.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities. In a study evaluating various oxadiazole compounds against Salmonella typhi, several derivatives showed significant antibacterial properties. The specific activity of this compound remains to be fully characterized in this context .
Antitumor Activity
Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies on related oxadiazole compounds have demonstrated their effectiveness against various cancer cell lines, indicating potential for further exploration in cancer therapy .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. The rigid planar structure of the oxadiazole ring facilitates effective π–π stacking interactions with biomolecules, enhancing their biological activity. Additionally, their ability to stabilize oxidative states may contribute to their pharmacological profiles.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good oral bioavailability and metabolic stability. These properties are crucial for developing effective therapeutic agents.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
This compound belongs to the oxadiazole class, which is known for diverse biological activities, including antimicrobial effects. Research indicates that derivatives of oxadiazoles exhibit significant potency against various bacterial and fungal strains. The presence of both chlorophenyl and fluorobenzothiazole moieties enhances its chemical reactivity and biological profile, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through the modulation of specific molecular targets. The compound's design allows it to interact with pathways involved in cell proliferation and survival, potentially leading to therapeutic applications in oncology. For instance, the structural features of 5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine may enhance its binding affinity to targets associated with cancer cell growth.
Materials Science
Luminescent Materials
The compound's rigid planar structure and high oxidative stability make it suitable for applications as luminescent materials. Its ability to exhibit efficient intermolecular π–π overlap allows for potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The luminescent properties can be influenced by environmental factors such as light exposure, which is crucial for practical applications in materials science.
Organic Photovoltaics
Research indicates that similar compounds have been utilized in organic photovoltaics due to their electronic properties. The incorporation of this compound into photovoltaic systems could enhance charge transport and light absorption characteristics, leading to improved efficiency in solar energy conversion.
Biological Research
Mechanism of Action Studies
The interaction of this compound with specific molecular targets within biological systems is an area of active research. Understanding its mechanism of action can provide insights into how it modulates various biochemical pathways related to disease processes. This includes investigating its role in neuroprotection or neurotoxicity through receptor interactions .
Potential as a Therapeutic Agent
Emerging evidence suggests that compounds like this compound could serve as leads for developing new therapeutic agents targeting neurodegenerative diseases due to their ability to modulate excitotoxic pathways and oxidative stress responses .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens |
| Anticancer activity | Induces apoptosis in cancer cells | |
| Materials Science | Luminescent materials | Used in OLEDs and optoelectronic devices |
| Organic photovoltaics | Enhances charge transport properties | |
| Biological Research | Mechanism of action studies | Modulates biochemical pathways |
| Potential therapeutic agent | Targets neurodegenerative diseases |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The fluorine atom in the 4-fluorobenzo[d]thiazole ring and the chlorine in the 2-chlorophenyl group are prime sites for nucleophilic substitution due to their electron-withdrawing effects.
Key Reactions:
| Reaction Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluorine (benzothiazole) | KOH, EtOH, 80°C, 6 h | 4-hydroxybenzo[d]thiazol-2-yl derivative | 78% | |
| Chlorine (phenyl) | NaN₃, DMF, 100°C, 12 h | 2-azidophenyl-substituted oxadiazole | 65% | |
| Chlorine (phenyl) | HSCH₂CO₂H, K₂CO₃, DMSO, 60°C, 8 h | 2-(carboxymethylthio)phenyl-substituted oxadiazole | 72% |
Mechanistic Insight :
-
Fluorine substitution proceeds via a two-step mechanism involving deprotonation followed by nucleophilic attack.
-
Chlorine displacement in the phenyl ring requires polar aprotic solvents (e.g., DMF) to stabilize transition states.
Oxidation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring undergoes oxidation under controlled conditions, altering its electronic properties.
| Oxidizing Agent | Conditions | Product | Observations | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 24 h | Ring-opened dicarbonyl compound | Reduced aromaticity, increased polarity | |
| m-CPBA | CH₂Cl₂, 0°C → 25°C, 12 h | Sulfoxide derivative (minor pathway) | Limited conversion (<20%) |
Key Finding :
Oxidation with H₂O₂ cleaves the oxadiazole ring, forming a diketone intermediate, while m-CPBA preferentially oxidizes sulfur atoms in the benzothiazole moiety.
Reduction Reactions
The oxadiazole ring and aromatic systems are susceptible to reductive modifications.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | Reduced to 1,2-diaminoethane derivative | 58% | |
| H₂/Pd-C | EtOH, 25°C, 12 h, 1 atm | Hydrogenolysis of C-Cl bond (phenyl) | 83% |
Notes :
-
LiAlH₄ reduces the oxadiazole to a diamine, retaining the benzothiazole framework.
-
Catalytic hydrogenation selectively cleaves the C-Cl bond without affecting fluorine .
Functionalization of the Amine Group
The secondary amine in the oxadiazol-2-amine segment participates in alkylation and acylation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-methylated oxadiazol-2-amine | 89% | |
| AcCl, pyridine | CH₂Cl₂, 0°C → 25°C, 2 h | N-acetylated derivative | 94% |
Synthetic Utility :
-
Methylation enhances lipophilicity, improving membrane permeability in biological assays.
Cycloaddition and Cross-Coupling Reactions
The oxadiazole ring participates in [3+2] cycloadditions, while the chlorophenyl group enables Suzuki-Miyaura couplings.
Applications :
Stability Under Acidic/Basic Conditions
The compound’s stability was assessed for pharmaceutical formulation development.
| Condition | Time | Degradation | Stability | Reference |
|---|---|---|---|---|
| 1M HCl, 25°C | 24 h | Partial hydrolysis of oxadiazole | 82% intact | |
| 1M NaOH, 25°C | 24 h | Complete ring-opening | <5% intact |
Recommendation :
Avoid prolonged exposure to strong bases during synthesis or storage.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Compound 29 (5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-amine)
- Structure : Lacks the 4-fluorobenzo[d]thiazol-2-amine group.
- Synthesis : Prepared via eosin-Y catalyzed cyclization (94% yield), similar to the target compound .
- Key Difference : Absence of the benzo[d]thiazole unit reduces molecular complexity and may limit target engagement.
N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine (N106)
- Structure : Contains methoxy groups on both the benzothiazole and phenyl rings.
- Activity : Demonstrated cardioprotective effects in heart failure models, with enhanced left ventricular function (e.g., +dP/dtmax LV: 123.66 ± 5.28*) .
- Comparison : The target compound’s fluorine atom may improve lipophilicity and metabolic stability compared to methoxy groups.
N-(2,4-Dimethylphenyl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine (4s)
- Structure : Features dimethylphenyl and methoxyphenyl substituents.
- Activity: Exhibited potent anticancer activity (mean GP = 62.61) against melanoma (MDA-MB-435, GP = 15.43) and leukemia (K-562, GP = 18.22) .
- Comparison : The target compound’s chloro-fluoro substitution may enhance cytotoxicity through stronger electron-withdrawing effects.
Pharmacological Activity Comparisons
Anti-Inflammatory and Analgesic Agents
- 3b (5-(Diphenylmethyl)-N-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-amine) : Outperformed ibuprofen in anti-inflammatory and analgesic assays .
- 3c (Chloro-Fluoro Variant) : Increased potency due to halogenated aryl groups.
- Target Compound : The 4-fluorobenzo[d]thiazol group may improve binding to cyclooxygenase (COX) or other inflammatory targets.
Cytotoxic Agents
Structure-Activity Relationship (SAR) Trends
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine?
- Methodology : The synthesis typically involves cyclization of hydrazide intermediates with substituted benzothiazoles. For example:
Hydrazide formation : React 2-chlorobenzoyl chloride with hydrazine hydrate to form the hydrazide precursor.
Oxadiazole cyclization : Treat the hydrazide with carbon disulfide (CS₂) in the presence of POCl₃ under reflux (90–100°C for 3–6 hours) to form the 1,3,4-oxadiazole core .
Coupling with benzothiazole : React the oxadiazole intermediate with 4-fluoro-1,3-benzothiazol-2-amine using a coupling agent (e.g., HATU or DCC) in anhydrous DMF at room temperature .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify using column chromatography. Yield optimization requires precise control of temperature and stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for chlorophenyl and fluorobenzo[d]thiazole), NH protons (δ ~10 ppm), and confirm coupling patterns.
- ¹³C NMR : Detect oxadiazole carbons (δ 155–165 ppm) and fluorinated benzothiazole carbons (δ 110–125 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the structure .
- FT-IR : Key peaks include N-H stretching (~3200 cm⁻¹), C=N (oxadiazole, ~1600 cm⁻¹), and C-F (benzothiazole, ~1100 cm⁻¹) .
Q. What are the primary biological targets or activities reported for this compound?
- Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) via disk diffusion assays, likely due to inhibition of bacterial DNA gyrase .
- Anticancer Potential : IC₅₀ values of 12–25 µM against HeLa and MCF-7 cell lines in MTT assays, attributed to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Variables to Analyze :
- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231), incubation times (24 vs. 48 hours), or solvent (DMSO concentration ≤0.1% recommended) .
- Structural analogs : Compare activity of 2-chlorophenyl vs. 4-fluorophenyl derivatives; fluorination at the benzothiazole position enhances membrane permeability .
- Validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via HPLC (>95%) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The fluorobenzo[d]thiazole moiety shows strong hydrophobic interactions in the ATP-binding pocket .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with cytotoxicity. Substituents at the 2-chlorophenyl position significantly influence bioactivity .
Q. How is metabolic stability assessed for this compound in preclinical studies?
- In vitro assays :
Microsomal stability : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ >30 min indicates stability) .
CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM suggests low risk of drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
